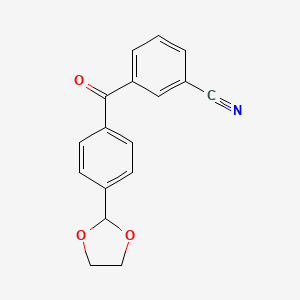

3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

描述

Significance of Benzophenone (B1666685) Scaffolds in Organic and Medicinal Chemistry

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and fundamentally important structure in both organic and medicinal chemistry. nih.govnih.gov As the simplest diarylketone, benzophenone itself serves as a versatile building block in organic synthesis. wikipedia.org Its derivatives are widely employed in industrial applications, such as photoinitiators for UV-curing inks and coatings, and as UV blockers in plastic packaging to prevent photodegradation. wikipedia.org

In the realm of medicinal chemistry, the benzophenone motif is of considerable interest because it is present in numerous naturally occurring molecules with diverse and potent biological activities. nih.govresearchgate.net These natural products, many of which are found in fungi and plants of the Clusiaceae family, exhibit properties including antifungal, antimicrobial, antiviral, and antioxidant effects. nih.govrsc.org The inherent bioactivity of this scaffold has inspired chemists to synthesize a vast library of derivatives, leading to the development of several marketed drugs. rsc.org The biological function of these molecules can be finely tuned based on the substitution pattern on the aryl rings. nih.gov

The wide-ranging pharmacological relevance of the benzophenone core is demonstrated by its presence in various therapeutic agents. For instance, Ketoprofen is used as an analgesic and antipyretic, Fenofibrate serves as an anti-hypercholesterolemic agent, and Tolcapone is used in the management of Parkinson's disease. rsc.orgrsc.org The structural diversity and proven biological efficacy make the benzophenone scaffold a privileged structure in drug discovery and development. nih.govrsc.org

Table 1: Selected Biological Activities of Benzophenone Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov | |

| Anticancer | Cytotoxic and antiproliferative effects on various cancer cell lines. nih.govrsc.org | |

| Antiviral | Activity against viruses such as HIV. nih.gov | |

| Antimicrobial | Inhibition of the growth of various microbes. nih.gov | |

| Antioxidant | Capacity to scavenge free radicals. nih.govresearchgate.net |

Structural Features and Functional Group Analysis of 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

This compound is a synthetic derivative of benzophenone, distinguished by specific functional groups on its two phenyl rings. Its chemical identity is confirmed by its molecular formula, C17H13NO3, and CAS number, 898759-94-9. chemicalbook.com A systematic analysis of its name reveals its precise molecular architecture:

3-Cyano Group : One of the phenyl rings is substituted at the meta-position (position 3) with a cyano (-C≡N) group. The nitrile group is strongly electron-withdrawing and can participate in various chemical transformations, making it a versatile synthetic handle. rsc.org It can also engage in hydrogen bonding and electrostatic interactions, which can be crucial for molecular recognition in biological systems.

4'-(1,3-dioxolan-2-YL) Group : The second phenyl ring is substituted at the para-position (position 4') with a 1,3-dioxolane (B20135) moiety. This group is a cyclic acetal (B89532), which is commonly used in organic synthesis as a protecting group for an aldehyde. The presence of the dioxolane ring influences the compound's steric bulk and electronic properties. Its inclusion suggests that the compound is likely an intermediate, with the potential for deprotection to reveal a reactive benzaldehyde (B42025) functionality for further synthetic elaboration.

The combination of these functional groups on the rigid benzophenone scaffold results in a molecule with distinct chemical properties and a high potential for use as a building block in the synthesis of more complex organic molecules.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

| CAS Number | 898759-94-9 | chemicalbook.com |

| Molecular Formula | C17H13NO3 | chemicalbook.com |

| Molecular Weight | 279.29 g/mol | chemicalbook.com |

Overview of Research Landscape for Benzophenone Derivatives with Cyano and Dioxolane Moieties

The research landscape for substituted benzophenones is vast, driven by their wide range of applications. The synthesis of these derivatives often involves classic organic reactions such as the Friedel-Crafts acylation to construct the core diaryl ketone structure. wikipedia.org

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its synthesis can be inferred from the roles of its constituent functional groups. The incorporation of a cyano group onto aromatic scaffolds is a common strategy in medicinal chemistry and materials science. rsc.org The nitrile is not only a key pharmacophore in certain bioactive molecules but also a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocycles. rsc.org

Similarly, the use of the 1,3-dioxolane group is a well-established tactic in multi-step organic synthesis. researchgate.net It serves as a robust protecting group for an aldehyde, masking its reactivity while other chemical transformations are carried out on the molecule. The aldehyde can be readily regenerated under mild acidic conditions when needed. Research has demonstrated the synthesis of various 1,3-dioxolanes from substituted benzaldehydes for use as intermediates in creating compounds with potential therapeutic applications, including antiviral agents. researchgate.netgoogle.com

Therefore, a compound like this compound is logically designed as a synthetic intermediate. It combines a stable, protected aldehyde on one ring with a versatile cyano group on the other, all built upon the privileged benzophenone scaffold. This structure allows for selective chemical modifications at the cyano position before unmasking the aldehyde for subsequent reactions, such as condensations or reductive aminations, to build more complex target molecules. Such molecules are often investigated for their potential biological activities, given the proven track record of the benzophenone class in drug discovery. nih.govmdpi.com

属性

IUPAC Name |

3-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-12-2-1-3-15(10-12)16(19)13-4-6-14(7-5-13)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFOBAQUUZPYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645102 | |

| Record name | 3-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-94-9 | |

| Record name | 3-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Cyano 4 1,3 Dioxolan 2 Yl Benzophenone

Established Synthetic Routes for Benzophenone-Dioxolane Systems

The synthesis of the core benzophenone-dioxolane structure can be approached in two primary ways: by coupling two appropriately substituted aromatic rings or by forming the dioxolane ring on a pre-existing benzophenone (B1666685) derivative.

Acyl Chloride-Dioxolane Coupling Approaches

A principal method for constructing the benzophenone skeleton is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst. For benzophenone-dioxolane systems, this can involve reacting a dioxolane-substituted benzene (B151609) derivative with a substituted benzoyl chloride, or vice versa.

One common pathway involves using a pre-functionalized acyl chloride, such as 4-cyanobenzoyl chloride, which ensures the precise placement of the cyano group. The reaction typically employs a Lewis acid like aluminum chloride (AlCl₃) to activate the acyl chloride, generating a highly electrophilic acylium ion that then attacks the aromatic ring. While effective, traditional Friedel-Crafts methods can be harsh and require stoichiometric amounts of the catalyst. organic-chemistry.org Modern adaptations may use milder, heterogeneous catalysts like Montmorillonite K10 or iron catalysts to improve yields and reduce waste. google.com

An alternative to the classic Friedel-Crafts acylation is the Suzuki-type cross-coupling reaction. This palladium-catalyzed method couples an acyl chloride with a boronic acid, offering an advantage over Friedel-Crafts acylation by providing better regiocontrol and tolerating a wider range of functional groups. organic-chemistry.org Using microwave heating in conjunction with a palladium-phosphinous acid catalyst system can significantly shorten reaction times to as little as 10 minutes. organic-chemistry.org

Ketalization Reactions for Dioxolane Formation

The 1,3-dioxolane (B20135) group is a cyclic ketal commonly used as a protecting group for aldehydes and ketones due to its stability under basic, reductive, and oxidative conditions. thieme-connect.de Its formation on a benzophenone precursor is a key strategy. The standard procedure involves the acid-catalyzed condensation of a ketone with ethylene (B1197577) glycol. imist.ma

This ketalization is typically performed in a solvent like toluene (B28343) with an acid catalyst, such as p-toluenesulfonic acid (PTSA). researchgate.netsemanticscholar.org To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. researchgate.netorganic-chemistry.org Recent advancements have shown that microwave irradiation can dramatically accelerate this process. For instance, the microwave-assisted reaction of benzophenones with ethylene glycol and PTSA in toluene can achieve 100% conversion in significantly shorter times (e.g., 3 hours) compared to traditional refluxing methods. researchgate.netsemanticscholar.org Deprotection to restore the carbonyl group is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org

Approaches for Introducing the Cyano Moiety in Benzophenone Derivatives

The cyano (-C≡N) group is a valuable functional group in organic synthesis, serving as a precursor for various transformations into amines, carboxylic acids, or aldehydes. researchgate.net Its introduction onto a benzophenone scaffold can be achieved through several methods.

A direct and common strategy is to incorporate the cyano group from the start by using a cyanated starting material. For example, 4-cyanobenzoyl chloride can be used in a Friedel-Crafts reaction to produce a 4-cyanobenzophenone derivative. sigmaaldrich.com Similarly, 3-cyanobenzoyl chloride would be the precursor for a 3-cyanobenzophenone.

Alternatively, the cyano group can be introduced onto a pre-formed benzophenone ring via nucleophilic substitution. This might involve reacting a benzophenone derivative containing a suitable leaving group (like a halogen) with a cyanide salt. Another established method is the Sandmeyer reaction, where an amino group on the benzophenone is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile. Furthermore, aldehydes can be converted into nitriles using hydroxylamine (B1172632) followed by a dehydration step, a process that can be performed at room temperature without the need for transition metal catalysts. researchgate.net

Targeted Synthesis of 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone and its Positional Isomers

The targeted synthesis of this compound logically combines the methodologies described above. A plausible synthetic route would be a Friedel-Crafts acylation between 3-cyanobenzoyl chloride and 2-phenyl-1,3-dioxolane, catalyzed by a Lewis acid. This approach builds the core structure while ensuring the correct positioning of both the cyano and dioxolane functional groups.

The synthesis of positional isomers follows similar logic, simply by changing the starting materials. For example, the synthesis of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone involves the reaction of 4-cyanobenzoyl chloride with 1,3-dioxolane in the presence of a base like triethylamine. smolecule.com The synthesis of 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone would similarly involve the reaction of a benzophenone derivative with appropriate cyano and dioxolane groups under controlled conditions, likely via a Friedel-Crafts reaction.

Table 1: Synthesis of Cyano-(dioxolanyl)benzophenone Isomers

| Compound | CAS Number | Plausible Synthetic Route | Key Reagents |

|---|---|---|---|

| This compound | 898759-94-9 pharmint.net | Friedel-Crafts Acylation | 3-Cyanobenzoyl chloride, 2-Phenyl-1,3-dioxolane, Lewis Acid |

| 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone | 898759-96-1 bldpharm.com | Acyl Chloride-Dioxolane Coupling smolecule.com | 4-Cyanobenzoyl chloride, 1,3-Dioxolane, Triethylamine smolecule.com |

| 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone | 898778-95-5 | Friedel-Crafts Acylation | 3-Cyanobenzoyl chloride, 2-Phenyl-1,3-dioxolane, Lewis Acid |

Stereoselective and Regioselective Synthetic Considerations in Benzophenone-Dioxolane Systems

Regioselectivity, or the control over the position of chemical bond formation, is a critical consideration in the synthesis of substituted benzophenones, particularly during Friedel-Crafts acylation. The existing substituents on the aromatic rings direct the incoming acyl group to specific positions (ortho, meta, or para). The electronic properties of these substituents (electron-donating or electron-withdrawing) govern this orientation, making careful planning of the synthetic route essential to obtain the desired isomer. The use of palladium-catalyzed cross-coupling reactions can offer superior regiocontrol compared to traditional methods. organic-chemistry.org

While this compound itself is not chiral, stereoselectivity becomes paramount when chiral centers are present in related, more complex structures. In the synthesis of 4'-benzophenone-substituted nucleoside analogs, for instance, a key step is a highly diastereoselective Grignard addition of a protected benzophenone magnesium bromide to a chiral sugar derivative, achieving a diastereomeric ratio greater than 95:5. nih.gov Such strategies, which create specific three-dimensional arrangements of atoms, are crucial for producing biologically active molecules and demonstrate the high level of control achievable in these systems. nih.govrsc.org

Oxidative and Reductive Transformations in Substituted Benzophenone Synthesis

The functional groups present on the benzophenone core can undergo various oxidative and reductive transformations to yield a diverse array of derivatives.

Oxidative Transformations: Oxidation reactions can be used to modify substituents on the benzophenone rings. For example, a methyl group can be oxidized to a carboxylic acid, as seen in the synthesis of 2-hydroxy-5-carboxybenzophenones. nih.gov In some cases, oxidative coupling reactions, catalyzed by enzymes like cytochrome P450, can join two aromatic rings to form complex spirocyclic structures from a benzophenone precursor. researchgate.net

Reductive Transformations: Reduction offers pathways to modify both the ketone and cyano functionalities. The central ketone group of benzophenone can be readily reduced to a secondary alcohol (a benzhydrol) using mild reducing agents like sodium borohydride (B1222165) in a solvent such as methanol. youtube.comyoutube.com The cyano group is more resistant to reduction but can be converted to a primary amine (-CH₂NH₂) using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These transformations provide access to different classes of compounds with potentially distinct chemical and biological properties.

Table 2: Common Oxidative and Reductive Transformations

| Transformation Type | Functional Group | Product Group | Typical Reagents |

|---|---|---|---|

| Reduction | Ketone (C=O) | Secondary Alcohol (CH-OH) | Sodium Borohydride (NaBH₄) youtube.com |

| Reduction | Cyano (-C≡N) | Primary Amine (-CH₂NH₂) | Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation |

| Oxidation | Methyl (-CH₃) | Carboxylic Acid (-COOH) | Potassium Permanganate (KMnO₄) or other strong oxidants |

| Oxidation | Primary/Secondary Alcohol | Aldehyde/Ketone | PCC, PDC, Jones Reagent organic-chemistry.org |

Catalytic Approaches in Benzophenone Derivative Synthesis (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

The synthesis of complex benzophenone derivatives such as this compound benefits significantly from modern catalytic cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and regioselectivity, which are often challenging to achieve with traditional methods like Friedel-Crafts acylation. Two of the most powerful catalytic strategies in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. mdpi.comlibretexts.orgsemanticscholar.org This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. mdpi.comlibretexts.orgsemanticscholar.org For the synthesis of a diaryl ketone like this compound, this reaction can be adapted to form the central ketone C-C bond.

A plausible and efficient strategy for constructing the this compound skeleton is the acylative Suzuki-Miyaura coupling. This involves the reaction of an arylboronic acid with an aroyl chloride. mdpi.comnih.govnih.gov In this specific case, two primary disconnection approaches are feasible:

Route A: Coupling of 3-cyanobenzoyl chloride with 4-(1,3-dioxolan-2-yl)phenylboronic acid.

Route B: Coupling of 4-(1,3-dioxolan-2-yl)benzoyl chloride with 3-cyanophenylboronic acid.

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. A variety of phosphine (B1218219) ligands are employed to stabilize the palladium catalyst and facilitate the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Research on the synthesis of various benzophenone derivatives has established effective catalytic systems for such transformations. For instance, the coupling of arylboronic acids with benzoyl chlorides has been successfully achieved using palladium catalysts like Pd(PPh₃)₄ or a combination of a palladium source such as Pd(OAc)₂ with a suitable ligand. nih.govnih.gov The presence of a base is crucial for the transmetalation step. libretexts.org

Functional groups like the cyano group and the dioxolane (an acetal) are generally well-tolerated under Suzuki-Miyaura conditions, which highlights the versatility of this method. Studies have shown successful Suzuki couplings on substrates bearing cyano functionalities and acetal (B89532) protecting groups. nih.govnih.gov

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of benzophenone derivatives, based on findings from related literature.

| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 70-95 | nih.govnih.gov |

| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 | |

| Pd₂(dba)₃ + XPhos | K₂CO₃ | THF/H₂O | 60-80 | 80-96 | |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | 90 | High |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, typically between an aryl halide/triflate and an amine. wikipedia.orgacsgcipr.orglibretexts.org While not a direct method for synthesizing the benzophenone C-C backbone, it is a highly relevant and powerful tool for the functionalization of a pre-existing benzophenone scaffold.

For example, if a synthetic precursor to this compound contained a halogen atom (e.g., bromine or chlorine) at a desired position, a Buchwald-Hartwig reaction could be employed to introduce an amino group. This amino group could then be a handle for further diversification of the molecule.

Although the primary application of this reaction is for C-N bond formation, variations of Buchwald-Hartwig type reactions have been developed for C-C bond formation, specifically for the synthesis of α-aryl ketones from enolates. wikipedia.org This involves the coupling of an aryl halide with a ketone enolate.

In the context of synthesizing complex molecules, a multi-step sequence could involve a Buchwald-Hartwig amination. For instance, a regioselective amination was performed on a bromobenzophenone intermediate in the synthesis of p38α MAP kinase inhibitors. A one-pot procedure for the synthesis of aminoarylketones has also been developed, which combines a nucleophilic addition to an amide with a subsequent Buchwald-Hartwig amination of the in situ generated lithium amide. rsc.org This demonstrates the utility of this catalytic method in the synthesis of complex benzophenone structures.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) being particularly effective. acsgcipr.org

The table below summarizes general conditions for Buchwald-Hartwig amination reactions, which could be applied to functionalize benzophenone derivatives.

| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | 80-110 | 75-95 | wikipedia.org |

| Pd(OAc)₂ + XPhos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 100-120 | 80-99 | acsgcipr.org |

| Pd(OAc)₂ + RuPhos | K₂CO₃ | t-BuOH | 80-110 | High | |

| XPhos Palladacycle | LiHMDS | Toluene | 80 | Good to Excellent | rsc.org |

Reactivity and Reaction Mechanisms of 3 Cyano 4 1,3 Dioxolan 2 Yl Benzophenone

Chemical Reactivity Profile of the Benzophenone (B1666685) Core

The benzophenone framework is the central structural element of the molecule and is known for its distinct photochemical reactivity. chemrevlett.com Upon exposure to ultraviolet (UV) radiation, benzophenone can be excited to a triplet state, making it an effective photosensitizer. nih.govresearchgate.net In this excited state, it can abstract a hydrogen atom from a suitable donor to form a benzophenone ketyl free radical. researchgate.netresearchgate.net This reactivity is a hallmark of the benzophenone core and is fundamental to its application in various photochemical processes. acs.org

Table 1: General Reactivity of the Benzophenone Core

| Reaction Type | Description | Key Intermediates |

|---|---|---|

| Photochemical Excitation | Absorption of UV light leads to an excited triplet state. | Triplet state benzophenone (³BP*) |

| Hydrogen Abstraction | The excited triplet state abstracts a hydrogen atom from a donor molecule. | Benzophenone ketyl radical |

Role of the Cyano Group in Chemical Transformations

The cyano group's strong electron-withdrawing nature enhances the electrophilicity of the aromatic ring to which it is attached. This makes the ring more susceptible to nucleophilic attack. While direct nucleophilic aromatic substitution on the cyano-bearing ring is a possible transformation, the cyano group itself is a key site for nucleophilic addition. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, a fundamental reaction in organic synthesis. fiveable.memasterorganicchemistry.com This addition can lead to the formation of various functional groups after subsequent reactions. fiveable.me For instance, the addition of a nucleophile to the cyano carbon is the initial step in the conversion of nitriles to ketones, a reaction often mediated by Grignard or organolithium reagents.

The cyano group is exceptionally valuable in synthetic organic chemistry for its role in forming new carbon-carbon bonds. cognitoedu.org Nitriles, compounds containing the cyano group, are important intermediates because they allow for the extension of carbon chains. cognitoedu.orgyoutube.com

Two primary mechanisms for C-C bond formation involving the cyanide ion (CN⁻) as a nucleophile are:

Nucleophilic Substitution: The cyanide ion can displace a leaving group, such as a halide, from an alkyl halide to form a new nitrile, thereby extending the carbon chain by one carbon. cognitoedu.orglibretexts.org

Nucleophilic Addition: The cyanide ion can add to the electrophilic carbon of a carbonyl group (aldehydes and ketones) to form a cyanohydrin (or hydroxynitrile). cognitoedu.orgchemguide.co.uk This reaction also results in the formation of a new C-C bond. youtube.com

Furthermore, the cyano group itself can be transformed. Metal-mediated activation of the C-CN bond, although challenging due to its high bond dissociation energy, offers pathways to convert the nitrile group into other functionalities, making nitriles versatile building blocks in synthesis. snnu.edu.cn

Table 2: Carbon-Carbon Bond Forming Reactions Involving the Cyano Group

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Halogenoalkane + Cyanide Salt (e.g., KCN) | Nitrile | Carbon chain extension cognitoedu.org |

| Nucleophilic Addition | Aldehyde/Ketone + Hydrogen Cyanide (or NaCN/H⁺) | Hydroxynitrile | Carbon chain extension chemguide.co.uk |

Chemical Transformations Involving the Dioxolane Ring

The 1,3-dioxolane (B20135) ring in the molecule functions as a cyclic acetal (B89532), which is commonly used as a protecting group for a carbonyl functionality. wikipedia.org Its reactivity is primarily centered around its cleavage to regenerate the original carbonyl group and its participation in radical reactions.

The most characteristic reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to deprotect the carbonyl group it is masking. wikipedia.orgthieme-connect.de This transformation regenerates the aldehyde or ketone from which the acetal was formed. The stability of 1,3-dioxolanes in basic and neutral media makes them excellent protecting groups during reactions that would otherwise affect a free carbonyl group. thieme-connect.de Various reagents and conditions can be employed for the deprotection of dioxolanes, including the use of catalysts like indium(III) trifluoromethanesulfonate (B1224126) or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can achieve rapid and efficient conversion. organic-chemistry.org Conversely, dioxolanes can be formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol under acidic catalysis. wikipedia.org

Beyond its role as a protecting group, the 1,3-dioxolane ring can participate in radical reactions through hydrogen atom transfer (HAT). acs.org In HAT, a radical species abstracts a hydrogen atom from the dioxolane ring, typically from one of the carbon atoms adjacent to the oxygen atoms, to generate a new carbon-centered radical. nsf.govmdpi.com This radical can then engage in further reactions, such as addition to electron-deficient alkenes, forming new C-C bonds. acs.orgacs.org This reactivity has been exploited in visible-light-promoted reactions, where a photocatalyst initiates the radical chain process. acs.orgresearchgate.net The ease of HAT from dioxolanes makes them useful substrates in radical-mediated synthetic methodologies. nsf.gov

Table 3: Key Reactions of the 1,3-Dioxolane Ring

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acetal Hydrolysis (Deprotection) | Acidic (e.g., aqueous acid, Lewis acids) | Cleavage of the ring to yield a carbonyl compound and ethylene glycol. wikipedia.orgorganic-chemistry.org |

| Acetalization (Protection) | Carbonyl compound, ethylene glycol, acid catalyst | Formation of the 1,3-dioxolane ring. wikipedia.org |

| Hydrogen Atom Transfer (HAT) | Radical initiator (e.g., photocatalyst) | Formation of a carbon-centered radical on the dioxolane ring. acs.orgnsf.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The reactivity of the two aromatic rings in 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone towards substitution reactions is dictated by the electronic effects of the substituents present on each ring: the carbonyl bridge, the cyano group, and the 1,3-dioxolan-2-yl group.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the electron-donating or electron-withdrawing nature of the substituents already on the ring. wikipedia.orglibretexts.org

In this compound, the two aromatic rings exhibit different levels of activation towards electrophiles.

Ring A (substituted with the cyano group): This ring is significantly deactivated towards electrophilic attack. The benzophenone carbonyl group is an electron-withdrawing, meta-directing group. wikipedia.org The cyano (-CN) group is also a strong electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org The combined deactivating effect of these two groups makes electrophilic substitution on this ring unfavorable compared to the other ring.

Ring B (substituted with the 1,3-dioxolan-2-yl group): This ring is activated towards electrophilic substitution. The 1,3-dioxolan-2-yl group, being an acetal, functions as an ether-like, electron-donating group. Such groups are known to be activating and direct incoming electrophiles to the ortho and para positions. msu.edu Since the para position is already occupied by the benzoyl group, electrophilic attack will be directed to the ortho positions (3' and 5'). The deactivating effect of the meta-carbonyl group is weaker than the activating effect of the ortho, para-directing dioxolanyl group.

Therefore, electrophilic substitution reactions on this compound will preferentially occur on the dioxolane-substituted ring at the positions ortho to the dioxolane group.

| Ring | Substituent | Electronic Effect | Directing Effect | Ring Activity |

|---|---|---|---|---|

| A | -CN (cyano) | Electron-withdrawing | Meta | Deactivated |

| A | -CO- (carbonyl) | Electron-withdrawing | Meta | Deactivated |

| B | -C(OCHO)CH₂- (1,3-dioxolan-2-yl) | Electron-donating | Ortho, Para | Activated |

| B | -CO- (carbonyl) | Electron-withdrawing | Meta | Deactivated |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com

The reactivity of the rings in this compound towards SNAr is the reverse of their reactivity in SEAr.

Ring A (substituted with the cyano group): This ring is activated for nucleophilic aromatic substitution, provided a suitable leaving group is present at a position ortho or para to the electron-withdrawing cyano group. libretexts.orgwikipedia.org The cyano group effectively stabilizes the negative charge of the carbanionic intermediate through resonance. masterorganicchemistry.comyoutube.com

Ring B (substituted with the 1,3-dioxolan-2-yl group): This ring is deactivated for nucleophilic substitution due to the presence of the electron-donating 1,3-dioxolan-2-yl group. Electron-donating groups destabilize the negatively charged intermediate required for the SNAr mechanism.

Thus, nucleophilic aromatic substitution is most likely to occur on the cyano-substituted ring. masterorganicchemistry.com

Photochemical Reactivity of this compound

The photochemical behavior of this compound is primarily governed by its benzophenone core, a well-documented chromophore and photosensitizer. medicaljournals.senih.gov Upon absorption of ultraviolet (UV) light, the benzophenone moiety is promoted to an electronically excited state, which can then initiate a variety of chemical reactions. researchgate.net

The hallmark of benzophenone photochemistry is its ability to generate radicals. rsc.org The process begins with the absorption of a photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁). This is followed by a very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). rsc.org

The triplet state of benzophenone has a biradical-like character, with an electrophilic oxygen atom. medicaljournals.se This excited triplet state is a powerful hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable donor molecule (R-H), a process known as hydrogen atom transfer (HAT). This results in the formation of a benzophenone ketyl radical and a substrate-derived radical (R•). medicaljournals.seresearchgate.net

Mechanism of Radical Generation:

Excitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Atom Transfer: ³BP* + R-H → BP•-OH (Ketyl Radical) + R• (Substrate Radical)

This radical generation capability makes benzophenone derivatives effective photoinitiators for various chemical transformations, including polymerization and C-H functionalization. rsc.orgacs.org The cyano and dioxolane substituents on the benzophenone core can modulate the energy levels and reactivity of the excited states, but the fundamental mechanism of photoinitiation and radical generation is expected to remain the same.

Beyond direct radical generation via hydrogen abstraction, excited triplet-state benzophenone can act as a photosensitizer by transferring its excitation energy to another molecule (the acceptor, A). bgsu.edu This process, known as triplet-triplet energy transfer, promotes the acceptor to its own triplet state, which can then undergo chemical reactions. researchgate.net

The primary mechanism for this energy transfer is the Dexter energy transfer mechanism. chemrxiv.org This is a collisional, electron-exchange process that requires the orbitals of the sensitizer (B1316253) and acceptor to overlap. miami.edu For efficient Dexter energy transfer to occur, two main conditions must be met:

The process must be exothermic, meaning the triplet energy of the sensitizer (ETS) must be greater than the triplet energy of the acceptor (ETA). miami.edu

The sensitizer should have a high efficiency of intersystem crossing to populate its triplet state. miami.edu

Benzophenone and its derivatives are excellent triplet photosensitizers because they fulfill these criteria well. They exhibit high intersystem crossing quantum yields and possess a relatively high triplet energy (~69 kcal/mol), allowing them to sensitize a wide range of organic molecules. bgsu.educhemrxiv.org This property is exploited in photochemical [2+2] cycloadditions and other reactions that proceed via a triplet state. rsc.org

The ability of benzophenone to generate radicals under mild, light-induced conditions has been harnessed in synergistic catalytic systems that combine photocatalysis with other catalytic modes, such as transition metal catalysis. acs.org This dual catalytic approach enables transformations that are difficult to achieve by either catalyst alone.

A prominent example is the merger of benzophenone hydrogen atom transfer (HAT) photocatalysis with nickel catalysis. acs.org In such a system, the photoexcited benzophenone derivative generates a carbon-centered radical from a suitable precursor (e.g., via C-H cleavage or from an alkyl halide). This radical is then intercepted by a nickel catalyst, which incorporates it into its own catalytic cycle to forge new bonds, such as C(sp³)–C(sp²) or C(sp³)–C(sp³). acs.org This strategy has been successfully applied to cross-electrophile couplings and the 1,2-dicarbofunctionalization of olefins. acs.org

| Step | Process | Description | Role of Benzophenone Derivative |

|---|---|---|---|

| 1 | Photoexcitation | Benzophenone (BP) absorbs light to form the excited triplet state (³BP). | Photocatalyst |

| 2 | Radical Generation | ³BP abstracts a hydrogen atom from a substrate (R-H) or initiates a halogen atom transfer (XAT). acs.org | Radical Initiator |

| 3 | Radical Trapping | The generated radical (R•) is trapped by a low-valent nickel complex (e.g., Ni(0) or Ni(I)). | - |

| 4 | Cross-Coupling | The resulting organonickel intermediate undergoes oxidative addition and reductive elimination to form the final product. | - |

| 5 | Catalyst Regeneration | The benzophenone ground state and the nickel catalyst are regenerated to complete the catalytic cycles. | Regenerated Photocatalyst |

This synergistic approach leverages the unique reactivity of photo-generated radicals with the versatile bond-forming capabilities of transition metals, significantly expanding the scope of modern synthetic chemistry. rsc.org

Advanced Spectroscopic and Analytical Characterization of 3 Cyano 4 1,3 Dioxolan 2 Yl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR spectra offer a detailed map of the carbon and hydrogen framework of 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two benzene (B151609) rings will appear in the downfield region, typically between 7.5 and 8.2 ppm, due to the deshielding effect of the aromatic ring currents and adjacent electron-withdrawing groups (carbonyl and cyano). The protons of the dioxolane ring will be found in the upfield region, with the methylene (B1212753) (-CH₂-CH₂-) protons likely appearing as a multiplet around 4.0-4.2 ppm and the acetal (B89532) proton (-CH-) as a singlet around 5.8-6.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the benzophenone (B1666685) core is the most deshielded, with a characteristic chemical shift expected in the 190-200 ppm range. mdpi.com Aromatic carbons will resonate between 120-140 ppm. The carbon of the cyano group (-C≡N) typically appears around 115-120 ppm, while the acetal carbon of the dioxolane ring is expected near 100-105 ppm. The methylene carbons of the dioxolane ring will have a shift of approximately 65-70 ppm. mdpi.comresearchgate.net

| Predicted NMR Chemical Shifts (δ, ppm) | |

|---|---|

| ¹H NMR | ¹³C NMR |

| 7.5 - 8.2 (m, 8H, Ar-H) | 190 - 200 (C=O) |

| 5.8 - 6.0 (s, 1H, O-CH-O) | 120 - 140 (Ar-C) |

| 4.0 - 4.2 (m, 4H, O-CH₂-CH₂-O) | 115 - 120 (C≡N) |

| 100 - 105 (O-CH-O) | |

| 65 - 70 (O-CH₂-CH₂-O) |

While 1D NMR provides fundamental structural data, 2D NMR techniques are crucial for unambiguous signal assignment and for probing the molecule's three-dimensional conformation.

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the same aromatic ring and within the dioxolane group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. organicmystery.com This technique can confirm the connectivity between the aromatic rings and the central carbonyl group, and the attachment of the cyano and dioxolane substituents to their respective rings. For example, a correlation between the dioxolane's acetal proton and the quaternary carbon of the phenyl ring it is attached to would confirm this linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insight into the molecule's conformation. It can be used to study the relative orientation of the two phenyl rings, which are not coplanar due to steric hindrance.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₇H₁₃NO₃, corresponding to a monoisotopic mass of approximately 291.0895 Da.

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion will undergo fragmentation. The fragmentation pathways are predictable based on the functional groups present. Key fragmentation events for this molecule would likely involve:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. This could result in fragments corresponding to the 3-cyanobenzoyl cation (m/z 130) and the 4'-(1,3-dioxolan-2-YL)phenyl cation (m/z 161).

Loss of Functional Groups: Neutral loss of small molecules is common. For instance, the dioxolane group can fragment, potentially leading to the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da).

Cleavage of the Dioxolane Ring: The acetal group can undergo characteristic fragmentation, often initiated by cleavage of the C-O bonds.

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 291 | [M]⁺ (Molecular Ion) |

| 161 | [C₁₀H₉O₂]⁺ (4'-(1,3-dioxolan-2-YL)phenyl fragment) |

| 130 | [C₈H₄NO]⁺ (3-cyanobenzoyl cation) |

| 102 | [C₇H₄N]⁺ (cyanophenyl fragment) |

| 76 | [C₆H₄]⁺ (benzyne fragment from further fragmentation) |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is specific to the type of bond and functional group, making IR an excellent tool for qualitative functional group analysis.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. numberanalytics.com

Ketone (C=O) Stretch: A strong, sharp absorption band between 1650-1680 cm⁻¹, characteristic of an aromatic ketone. utexas.edu The conjugation with two aromatic rings lowers the frequency compared to a saturated ketone.

Aromatic C=C Stretch: Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong bands corresponding to the ether linkages of the dioxolane ring, typically found in the 1050-1250 cm⁻¹ region. researchgate.net

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹. researchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2220 - 2260 | C≡N Stretch | Nitrile |

| 1650 - 1680 | C=O Stretch | Aromatic Ketone |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1050 - 1250 | C-O Stretch | Acetal (Dioxolane) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzophenone chromophore is known to exhibit two main types of electronic transitions.

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For this molecule, strong absorption bands (high molar absorptivity, ε) are expected in the UV region, likely around 250-280 nm.

n → π Transitions:* This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is formally forbidden and results in a weak absorption band at a longer wavelength, typically in the 330-360 nm range for benzophenones. iaea.org

The presence of the cyano and dioxolane substituents may cause slight shifts (either bathochromic or hypsochromic) in the position of these absorption maxima (λ_max) compared to unsubstituted benzophenone.

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). The primary electroactive site in the molecule is the benzophenone carbonyl group, which is readily reducible. nih.gov

In aprotic solvents, benzophenone derivatives typically undergo a two-step reduction process. monash.eduresearchgate.net

First Reduction (Reversible): A one-electron reduction of the ketone to form a stable radical anion (ketyl radical). This is usually a reversible process observed at a certain reduction potential (Epc1). BP + e⁻ ⇌ [BP]•⁻

Second Reduction (Often Irreversible): A second one-electron reduction of the radical anion to form a dianion. This step is often irreversible, especially in the presence of proton sources (like trace water), as the highly basic dianion can be rapidly protonated. [BP]•⁻ + e⁻ → [BP]²⁻

The presence of the electron-withdrawing cyano group on one of the phenyl rings is expected to make the reduction of the carbonyl group occur at a less negative potential (i.e., make it easier to reduce) compared to unsubstituted benzophenone, due to stabilization of the resulting negative charge. organicmystery.com The dioxolane group, being weakly electron-donating, would have a much smaller opposing effect. CV experiments would allow for the determination of the reduction potentials and provide insights into the stability of the resulting radical anion and dianion species.

Cyclic Voltammetry Studies of Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. In the context of this compound, CV provides insights into the stability of its reduced forms and the potentials at which electron transfer events occur. The benzophenone moiety is known to undergo a one-electron reduction to form a stable radical anion.

The study of this compound by cyclic voltammetry would typically involve dissolving it in an aprotic solvent, such as acetonitrile (B52724) or dimethylformamide, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. The potential is swept, and the resulting current is measured. The reduction potential is a key parameter obtained from these studies, indicating the ease with which the molecule accepts an electron. For benzophenone derivatives, this process is often reversible. The presence of the electron-withdrawing cyano group is expected to shift the reduction potential to more positive values compared to unsubstituted benzophenone, as it stabilizes the resulting radical anion. Conversely, the dioxolane group, being a weak electron-donating group, might have a minor counteracting effect.

Table 1: Illustrative Cyclic Voltammetry Data for a Benzophenone Derivative

| Compound | First Reduction Potential (V vs. SCE) | Second Reduction Potential (V vs. SCE) |

| Benzophenone | -1.75 | -2.10 |

| 4-Cyanobenzophenone | -1.52 | -1.95 |

Note: This data is illustrative and based on known benzophenone derivatives to demonstrate the expected trends. The exact values for this compound would require experimental determination.

Correlation with Electronic Structure

The reduction potentials measured by cyclic voltammetry are directly related to the electronic structure of the molecule, specifically the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A more positive reduction potential corresponds to a lower LUMO energy, indicating that the molecule is more readily reduced. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to calculate the LUMO energy of this compound.

A linear correlation is often observed between the experimentally determined reduction potentials and the computationally calculated LUMO energies for a series of related compounds. This correlation provides a powerful tool for predicting the electrochemical behavior of new molecules and for validating theoretical models. For this compound, the cyano group would significantly lower the LUMO energy, while the dioxolane group's effect would be less pronounced.

Electron Spin Resonance (ESR) Spectroscopy for Photochemical Properties

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for studying species with unpaired electrons, such as radicals and triplet states, which are often intermediates in photochemical reactions. Upon UV irradiation, benzophenones can be excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet state can abstract a hydrogen atom from a suitable donor, generating a ketyl radical.

ESR spectroscopy can be used to detect and characterize the radical anion of this compound, formed either through photochemical or electrochemical reduction. The resulting ESR spectrum would provide information about the g-factor and hyperfine coupling constants, which can reveal the distribution of the unpaired electron density within the radical. This information is crucial for understanding the molecule's photochemical reactivity and the structure of its excited states.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of this compound from a reaction mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector set to a wavelength where the benzophenone chromophore absorbs strongly would allow for the quantification of the main peak and any impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another effective method for purity analysis. The choice of the stationary phase for the GC column would depend on the polarity of the compound.

Column Chromatography: On a preparative scale, column chromatography is the standard method for the purification of this compound after its synthesis. A silica (B1680970) gel stationary phase is typically used, with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, to elute the desired compound and separate it from starting materials and byproducts. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Table 2: Summary of Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water | Purity Assessment |

| GC | Non-polar or mid-polar capillary column | Inert Gas (e.g., He, N2) | Purity Assessment |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Isolation and Purification |

| TLC | Silica Gel Plate | Hexane/Ethyl Acetate | Reaction Monitoring, Fraction Analysis |

Computational Chemistry and Modeling Studies on 3 Cyano 4 1,3 Dioxolan 2 Yl Benzophenone

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.net DFT calculations, particularly with functionals like B3LYP, have proven to be accurate for optimizing the geometry of benzophenone (B1666685) derivatives. scribd.comresearchgate.net For 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone, geometry optimization would determine the most stable three-dimensional conformation by calculating key bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. chemrevlett.comresearchgate.net A smaller gap suggests higher reactivity. researchgate.net For benzophenone derivatives, electronic delocalization often occurs across the π-systems of the phenyl rings and the carbonyl group. scialert.net The electron-withdrawing nature of the cyano group and the electronic effects of the dioxolane substituent would significantly influence the energy and distribution of these frontier orbitals.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and allows for the identification of sites susceptible to electrophilic and nucleophilic attack. chemrevlett.com

| Parameter | Predicted Value | Description |

| HOMO Energy | ~ -7.9 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. researchgate.net |

| LUMO Energy | ~ -3.1 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. researchgate.net |

| Energy Gap (ΔE) | ~ 4.8 eV | The difference between LUMO and HOMO energies, related to the molecule's stability and reactivity. researchgate.net |

| Dipole Moment | > 3.0 Debye | A measure of the molecule's overall polarity, influenced by the polar cyano and carbonyl groups. chemrevlett.com |

Note: The values in this table are estimations based on typical DFT results for structurally similar benzophenone and cyano-substituted aromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational flexibility of this compound in different environments, such as in a solvent or interacting with a biological target. nih.gov In a simulation, the molecule's trajectory is followed, providing information on the rotational freedom of the two phenyl rings around the central carbonyl group and the flexibility of the dioxolane ring. nih.gov

MD simulations are particularly valuable for understanding intermolecular interactions. By simulating the compound with other molecules (e.g., solvent, protein receptors), one can analyze the primary forces driving these interactions. frontiersin.org The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method can be applied to MD trajectories to calculate the binding free energy, breaking it down into components like van der Waals energy, electrostatic energy, and solvation energy. frontiersin.org Such analyses have shown that electrostatic energy can be a major driving force for ligand-protein interactions in similar systems. frontiersin.org This provides insight into how the cyano and dioxolane groups might mediate interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. frontiersin.org To develop a QSAR model for a series of derivatives based on this compound, one would first synthesize or computationally design a set of analogous compounds with varied substituents.

For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), or hydrophobic. chemrevlett.com Experimental data on the chemical reactivity of these compounds would then be correlated with the calculated descriptors to build a predictive model. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that use steric and electrostatic fields to build these correlations. frontiersin.org A successful QSAR model could then be used to predict the reactivity of new, untested derivatives, guiding the design of compounds with specific desired properties.

Prediction of Spectroscopic Properties (e.g., UV Absorption Maxima, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for predicting the UV-Vis absorption spectra of organic molecules, including benzophenone derivatives. scribd.comresearchgate.netscialert.net The calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding electronic transitions, which are often from the HOMO to the LUMO. scribd.com The experimental UV spectrum of benzophenone typically shows two main absorption bands. scialert.net For this compound, the presence of the electron-withdrawing cyano group and the dioxolane ring is expected to cause shifts in these absorption bands. Computational studies on similar compounds show that TD-DFT calculations performed in a vacuum or with a solvent model can yield absorption maxima that are in good agreement with experimental data. scribd.com

NMR Chemical Shifts: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researchgate.net The 1H and 13C NMR spectra are fundamental for structure elucidation. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the substituent effects of the cyano, carbonyl, and dioxolane groups. The carbonyl carbon of benzophenones typically resonates in the 190-230 ppm range. oregonstate.edu The nitrile carbon (C≡N) is expected around 110-120 ppm. oregonstate.eduucl.ac.uk The carbons of the dioxolane ring would appear in the 65-100 ppm region due to the attached oxygens. oregonstate.edu

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | 190 - 200 | Typical range for diaryl ketones. oregonstate.edu |

| Cyano (C≡N) | 115 - 120 | Characteristic region for nitrile carbons. oregonstate.edu |

| Dioxolane (O-CH-O) | 95 - 105 | Acetal (B89532) carbon deshielded by two oxygen atoms. oregonstate.edu |

| Dioxolane (O-CH₂-CH₂-O) | 65 - 75 | Aliphatic carbons attached to oxygen. oregonstate.edu |

| Aromatic C (ipso, attached to C=O) | 135 - 140 | Standard for aromatic carbons attached to a carbonyl group. |

| Aromatic C (ipso, attached to C≡N) | 110 - 115 | Shielded position adjacent to the nitrile group. |

Note: The values in this table are estimations based on general chemical shift ranges and substituent effects reported in the literature. oregonstate.eduucl.ac.uk

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a key tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. patonlab.com The synthesis of this compound likely involves reactions such as Friedel-Crafts acylation.

Using DFT, researchers can model the entire reaction coordinate. For example, in a Friedel-Crafts reaction, one could calculate the energies of the reactants, the electrophilic acylium ion intermediate, the transition state for the attack on the aromatic ring, and the final product. This allows for the determination of activation barriers, which helps in understanding the reaction kinetics and selectivity (i.e., why certain isomers are formed preferentially). researchgate.net By modeling different potential pathways, computational studies can support or refute proposed mechanisms, providing a detailed, atomistic understanding of how the reaction proceeds. researchgate.net

Applications of 3 Cyano 4 1,3 Dioxolan 2 Yl Benzophenone in Chemical Research

Role as a Synthetic Building Block in Complex Organic Synthesis

The compound serves as a valuable intermediate and building block in the synthesis of more complex organic structures. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses.

3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is utilized as a precursor for creating advanced organic molecules and scaffolds. The presence of the cyano and protected aldehyde groups on separate phenyl rings allows for differential reactivity. For instance, the cyano-benzoyl scaffold is valuable in constructing sophisticated molecules for biological applications. A notable example is the synthesis of bombesin (B8815690) (BN)-based peptides for positron emission tomography (PET) imaging of tumors that express gastrin-releasing peptide receptors (GRPR). nih.gov In these constructs, a 3-cyano-4-fluoro-benzoyl moiety is attached to a peptide sequence. nih.gov This highlights the utility of the cyano-benzoyl framework, similar to that in this compound, for developing complex, biologically active probes. nih.gov

In the realm of fine chemicals, this compound acts as a key intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The structural motifs within this compound are found in various biologically active molecules. The benzophenone (B1666685) scaffold itself is present in numerous molecules with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Derivatives of 3-cyano-pyridone have been noted for their vasorelaxant activity, underscoring the potential of the cyano group in bioactive compounds. mdpi.com This positions the title compound as a strategic intermediate for synthesizing novel derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Utility in Catalyst Design and Ligand Development

The benzophenone core is a well-established photocatalyst. nih.gov Its utility stems from its ability to undergo efficient intersystem crossing to a triplet state upon photoexcitation. nih.gov This triplet state can then act as a hydrogen atom transfer (HAT) agent, enabling the generation of radicals from various substrates under mild conditions. nih.gov This HAT photocatalysis has been merged with other catalytic cycles, such as those involving nickel, to achieve complex bond formations like cross-electrophile coupling and dicarbofunctionalization of olefins. nih.gov While specific studies on this compound as a catalyst are not prevalent, its inherent benzophenone structure suggests potential in this domain. The cyano group's electronic properties could modulate the photochemical behavior of the benzophenone core, potentially fine-tuning its catalytic activity.

Applications in Photochemistry and Polymer Science

The photochemical reactivity of the benzophenone core is central to the applications of this compound in photochemistry and polymer science.

Key Photochemical Applications:

| Application Area | Role of the Compound | Underlying Mechanism |

|---|---|---|

| Polymer Science | Photoinitiator | Upon UV absorption, the benzophenone moiety forms a triplet state that abstracts a hydrogen atom, generating radicals that initiate polymerization. nih.gov |

| Materials Science | UV-Absorbing Agent | The conjugated system of the benzophenone core effectively absorbs UV radiation, which can be used to protect materials from photodegradation. |

| Organic Electronics | OLED Component | Benzophenone derivatives are used as host materials or emitters in Organic Light-Emitting Diodes (OLEDs) due to their efficient intersystem crossing and stability. nih.gov |

The compound's electron-withdrawing cyano group can enhance the electron-accepting nature of the molecule, which is a desirable trait for components in organic electronic devices like OLEDs. nih.gov The benzophenone framework serves as a stable, electron-deficient core that, when combined with various donor units, can be used to create molecules with properties suitable for emissive layers in OLEDs. nih.gov

Research Probes in Biochemical and Enzymatic Studies

The compound is a useful tool for studying biological systems, particularly for investigating protein-ligand interactions. smolecule.com

The benzophenone group is a classic photo-affinity labeling agent. rsc.org This technique is used to identify and study the interactions of unknown protein targets (like enzymes or receptors) with a specific ligand. A probe molecule is designed to include the benzophenone moiety, a recognition element, and often a reporter tag like an alkyne for click chemistry. rsc.org

Upon binding to its target protein, the benzophenone group can be activated by UV light, causing it to form a highly reactive diradical that covalently cross-links the probe to the protein's binding site. rsc.org This irreversible binding allows for the identification of the target protein and the mapping of its binding pocket. For example, a benzophenone- and alkyne-functionalized trehalose (B1683222) probe was developed to study proteins that bind to trehalose dimycolates, a key glycolipid in Mycobacterium tuberculosis. rsc.org

The cyano group in this compound can also play a role in biological interactions, as it can participate in hydrogen bonding and electrostatic interactions with enzyme active sites. The inclusion of cyano groups is a common strategy in the design of enzyme inhibitors, such as inhibitors for MAP kinase kinase (MEK). nih.gov This suggests that this compound and its derivatives are excellent candidates for developing research probes to modulate enzyme activity for mechanistic studies. nih.gov

Tools for Probing Biological Mechanisms

The specific structural characteristics of this compound make it a useful instrument for investigating biological processes at the molecular level. Researchers utilize such compounds to understand enzyme-substrate interactions, receptor binding, and other complex biological events.

The benzophenone core, for instance, can act as a photoactivatable group. Upon exposure to UV light, it can form a covalent bond with nearby amino acid residues within a protein's binding site. This photo-cross-linking capability allows for the permanent labeling and subsequent identification of binding partners or the mapping of binding sites. While specific studies on this compound as a photoaffinity probe are not extensively documented in publicly available literature, the principle is well-established for benzophenone-containing molecules.

The cyano (-CN) group of this compound can serve as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can be crucial for the specific recognition and binding to a biological target. smolecule.com The dioxolane ring, on the other hand, can influence the molecule's solubility, stability, and steric profile, which in turn affects its binding affinity and specificity. smolecule.com

In studies of enzyme mechanisms, compounds with similar functionalities have been used to explore the active site and understand the catalytic process. For example, the introduction of a cyano group on a substrate analog can alter its electronic properties and reactivity, providing insights into the enzyme's mechanism of action. nih.gov While direct research on this compound in this context is not widely published, its potential as a tool for such investigations is clear based on the reactivity of its functional groups.

The following table illustrates the potential interactions of the key functional groups of this compound within a hypothetical protein binding site.

| Functional Group | Potential Biological Interaction | Significance in Probing Mechanisms |

| Benzophenone Core | Photo-cross-linking with amino acid residues | Identification of binding partners and mapping of binding sites |

| Cyano Group | Hydrogen bonding, dipole-dipole interactions | Probing specific recognition sites and understanding binding affinity |

| 1,3-Dioxolane (B20135) Moiety | Steric interactions, influencing solubility and stability | Modulating binding specificity and pharmacokinetic properties |

Design and Synthesis of Chemically Related Scaffolds with Tuned Reactivity

The structure of this compound serves as a versatile starting point for the design and synthesis of new molecular scaffolds with tailored reactivity and biological activity. The benzophenone core is a common scaffold in drug discovery, and modifications to its substituents can lead to compounds with a wide array of pharmacological effects. nih.gov

The synthesis of such scaffolds often involves multi-step chemical reactions. For instance, the cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used to attach other molecular fragments. Similarly, the dioxolane group can be hydrolyzed to reveal a benzaldehyde (B42025) functionality, providing another reactive handle for further chemical modifications.

The general strategy for designing related scaffolds involves identifying a biological target of interest and then modifying the structure of the parent compound to optimize its interaction with the target. This process, known as structure-activity relationship (SAR) studies, can lead to the development of more potent and selective molecules. For example, by synthesizing a library of analogs of this compound with different substituents on the phenyl rings, researchers can systematically probe the chemical space around the benzophenone scaffold to identify key structural features required for a desired biological effect.

The following table outlines a hypothetical synthetic strategy for generating a library of analogs from a related benzophenone scaffold, illustrating how different regions of the molecule can be modified to tune its properties.

| Starting Material | Reaction | Reagent | Resulting Functional Group | Potential Application |

| 4-Bromobenzophenone | Suzuki Coupling | Arylboronic acid | Bi-aryl system | Enhancing protein-protein interaction inhibition |

| 4-Hydroxybenzophenone | Etherification | Alkyl halide | Ether linkage | Modulating solubility and cell permeability |

| 4-Aminobenzophenone | Amide Coupling | Carboxylic acid | Amide bond | Introducing new pharmacophoric groups |

While specific examples of extensive scaffold design originating directly from this compound are not prevalent in the literature, the principles of medicinal chemistry and scaffold hopping strongly suggest its utility as a starting point for such endeavors. The combination of its rigid benzophenone core with the reactive and modifiable cyano and protected aldehyde functionalities makes it a promising candidate for the development of new chemical entities with tuned reactivity for various research applications.

常见问题

Q. What are the common synthetic routes for preparing 3-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzoyl derivatives and dioxolane-containing precursors. For example, analogous procedures use 1,4-dioxane as a solvent and benzoylisothiocyanate as a coupling agent under reflux conditions . Key optimizations include:

- Temperature control : Maintain reflux conditions (80–100°C) to ensure complete reaction without side-product formation.

- Catalyst selection : Use acid or base catalysts (e.g., NaH in THF) to enhance nucleophilic substitution at the benzophenone carbonyl group .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is critical for isolating the target compound from byproducts like unreacted resorcinol or benzoyl chloride derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyano group (δ ~110–120 ppm in ¹³C) and dioxolane ring protons (δ 4.0–5.5 ppm in ¹H) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzophenone backbone .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal XRD analysis (e.g., CCDC deposition) resolves bond lengths and angles, particularly for the dioxolane moiety .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Stability is influenced by:

- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the benzophenone core .

- Moisture control : The dioxolane ring is prone to hydrolysis; use desiccants like silica gel in storage containers .

- Oxygen exclusion : Argon or nitrogen gas purging minimizes oxidation of the cyano group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing impurities?

- Methodological Answer : Scale-up challenges include:

- Solvent choice : Replace 1,4-dioxane with greener alternatives like cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining reaction efficiency .

- Batch vs. flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., dimerization) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when confirming the structure of synthetic derivatives?

- Methodological Answer : Contradictions arise from:

- Dynamic effects : Rotamers or tautomers may split NMR peaks. Use variable-temperature NMR to identify conformational changes .

- Ionization artifacts : MS adducts (e.g., sodium or potassium) can distort molecular ion peaks. Compare ESI+ and ESI– modes for consistency .

- Complementary techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

Q. What mechanistic insights can be gained from studying the electronic effects of the cyano and dioxolane substituents on the benzophenone core during photochemical reactions?